4-(2-Oxopiperidin-1-yl)benzoic acid
Overview
Description
4-(2-Oxopiperidin-1-yl)benzoic acid is a compound that falls within the category of benzoic acid derivatives. These compounds are significant in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antibacterial, and anti-tumor properties (Hussein et al., 2023).
Synthesis Analysis
The synthesis of hydroxy benzoic acid derivatives, similar to 4-(2-Oxopiperidin-1-yl)benzoic acid, typically involves traditional organic synthesis methods. For example, new derivatives were synthesized and tested as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors using traditional synthesis techniques (Hussein et al., 2023).
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives, including 4-(2-Oxopiperidin-1-yl)benzoic acid, plays a crucial role in their biological activity. Docking studies of similar compounds have shown binding energies comparable to standard drugs, indicating the significance of molecular structure in drug design (Hussein et al., 2023).
Chemical Reactions and Properties
Benzoic acid derivatives undergo various chemical reactions that contribute to their diverse properties. For instance, the acidolysis of lignin model compounds related to benzoic acid derivatives has shown significant reaction mechanisms, including hydride transfer, indicating the complex chemical behavior of these compounds (Yokoyama, 2015).
Physical Properties Analysis
The physical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the solubility, melting point, and crystalline structure can be affected by the presence of functional groups and the overall molecular architecture. However, specific data on 4-(2-Oxopiperidin-1-yl)benzoic acid's physical properties are not directly available in the provided research.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are pivotal for the therapeutic potential of benzoic acid derivatives. Their ability to interact with enzymes and receptors, as seen in docking studies, demonstrates the importance of understanding these chemical properties for drug development (Hussein et al., 2023).
Scientific Research Applications
Synthesis of Derivatives for Biological Applications : The synthesis of 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, a precursor of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, is used in developing derivatives with potential biological applications (Rodríguez, Quiroga-Suavita, & Dotor Robayo, 2022).
Development of Novel Fluorescence Probes : Novel fluorescence probes like HPF and APF have been designed to detect highly reactive oxygen species, with applications in biological and chemical research (Setsukinai et al., 2003).
Dye-Sensitized Solar Cells : Derivatives of 4-(2-Oxopiperidin-1-yl)benzoic acid, such as EBTEBA, are used in dye-sensitized solar cells, impacting the energy level, light-harvesting ability, and cell stability in photoelectrochemical cells (Yang et al., 2016).
Anti-Cancer Agents : Substituted benzamides and benzoates derived from (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoic acid have been synthesized as potential anti-cancer agents, showing potent activity in cell viability assays (Soni et al., 2015).
Anti-HIV Agents : Novel 4-[4-arylpyridin-1(4H)-yl]benzoic acid derivatives have been synthesized and screened for anti-HIV-1 activity, displaying moderate to good inhibitory activity against HIV-1 growth (Sepehri et al., 2017).
Lanthanide Complexes for Luminescence : The study of 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes demonstrates their use in understanding the energy-transfer pathway in luminescent lanthanide complexes (Kim, Baek, & Kim, 2006).
Safety and Hazards
properties
IUPAC Name |
4-(2-oxopiperidin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-3-1-2-8-13(11)10-6-4-9(5-7-10)12(15)16/h4-7H,1-3,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHDBSPODXLMRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426805 | |
Record name | 4-(2-oxopiperidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
175153-03-4 | |
Record name | 4-(2-Oxo-1-piperidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175153-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-oxopiperidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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